molecular formula C23H29ClO3 B10984341 4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one

4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one

Cat. No.: B10984341
M. Wt: 388.9 g/mol
InChI Key: LMMDMTHBNHEAMS-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound is characterized by its unique structural features, which include a butyl group, a chlorine atom, and a dimethylocta-2,6-dien-1-yl ether moiety attached to the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Pechmann condensation reaction.

    Substitution Reactions: The introduction of the butyl and chloro groups is achieved through electrophilic aromatic substitution reactions. For instance, butyl chloride and thionyl chloride can be used to introduce the butyl and chloro groups, respectively.

    Ether Formation: The final step involves the formation of the ether linkage. This can be accomplished by reacting the intermediate compound with (2E)-3,7-dimethylocta-2,6-dien-1-ol in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted coumarins depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its structural similarity to other bioactive coumarins suggests it may have anticoagulant, anti-inflammatory, and antiviral properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or UV absorption, making it useful in the fields of materials science and photonics.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one involves its interaction with various molecular targets. These may include enzymes, receptors, and DNA. For example, its antimicrobial activity could be due to the inhibition of bacterial DNA gyrase, while its anticancer effects might involve the induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-7-hydroxycoumarin: Known for its anticoagulant properties.

    6-chloro-7-hydroxycoumarin: Exhibits antimicrobial activity.

    7-ethoxy-4-methylcoumarin: Used in fluorescence studies.

Uniqueness

4-butyl-6-chloro-7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2H-chromen-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl and chloro groups, along with the dimethylocta-2,6-dien-1-yl ether moiety, differentiates it from other coumarins and enhances its potential for diverse applications.

Properties

Molecular Formula

C23H29ClO3

Molecular Weight

388.9 g/mol

IUPAC Name

4-butyl-6-chloro-7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one

InChI

InChI=1S/C23H29ClO3/c1-5-6-10-18-13-23(25)27-21-15-22(20(24)14-19(18)21)26-12-11-17(4)9-7-8-16(2)3/h8,11,13-15H,5-7,9-10,12H2,1-4H3/b17-11+

InChI Key

LMMDMTHBNHEAMS-GZTJUZNOSA-N

Isomeric SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC/C=C(\C)/CCC=C(C)C

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC=C(C)CCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.